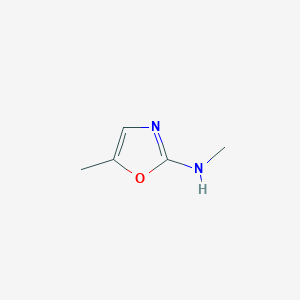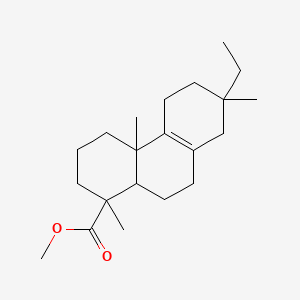![molecular formula C10H12N4O2 B14165798 5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol CAS No. 736940-92-4](/img/structure/B14165798.png)
5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol is a compound that features a methoxy group, a triazole ring, and a phenol group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring, in particular, is notable for its biological activity and ability to form stable complexes with various biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. This step often requires the use of catalysts such as copper or ruthenium to facilitate the cycloaddition reaction .
-
Attachment of the Triazole Ring to the Phenol: : The triazole ring is then attached to the phenol group through a nucleophilic substitution reaction. This step may involve the use of a base such as sodium hydroxide to deprotonate the phenol, making it more nucleophilic .
-
Introduction of the Methoxy Group: : The methoxy group can be introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agents .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: The compound can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Phenolic Compounds: Compounds containing phenol groups are widely studied for their antioxidant properties and potential health benefits.
Uniqueness
5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol is unique due to the combination of its methoxy, triazole, and phenol groups. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
736940-92-4 |
|---|---|
Molekularformel |
C10H12N4O2 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
5-methoxy-2-[(1,2,4-triazol-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H12N4O2/c1-16-9-3-2-8(10(15)4-9)5-13-14-6-11-12-7-14/h2-4,6-7,13,15H,5H2,1H3 |
InChI-Schlüssel |
QSHJOIJAULQHDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CNN2C=NN=C2)O |
Löslichkeit |
17 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
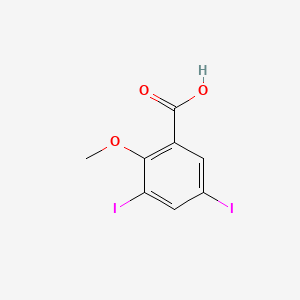
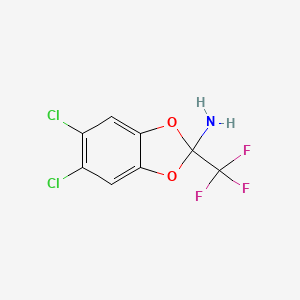

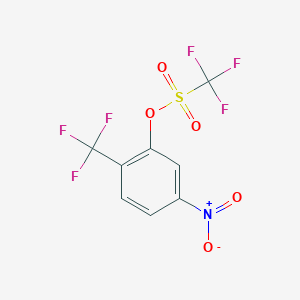
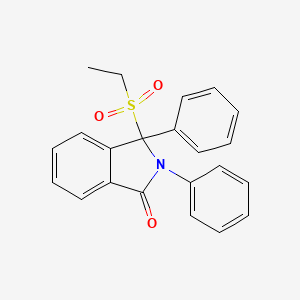
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
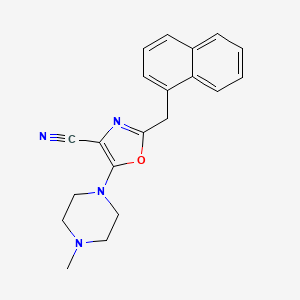
![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)
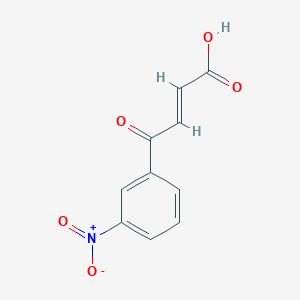
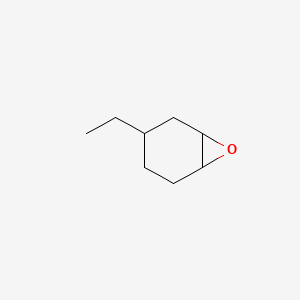
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)
